Mesyl Salvinorin B

Übersicht

Beschreibung

Salvinorin B Mesylate is a synthetic derivative of Salvinorin B, which is itself a naturally occurring compound found in the plant Salvia divinorum. This compound is known for its potent and selective agonism of the kappa-opioid receptor (KOR), making it a subject of interest in pharmacological research . Salvinorin B Mesylate is more potent than Salvinorin A, another well-known compound from the same plant .

Vorbereitungsmethoden

The synthesis of Salvinorin B Mesylate involves several steps:

Starting Material: The synthesis begins with Salvinorin B, which can be obtained through the methanolysis of Salvinorin A under basic conditions.

Mesylation: Salvinorin B is then treated with methanesulfonyl chloride to introduce the mesylate group at the C-2 position.

Reaction Conditions: The reaction typically requires anhydrous conditions and a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

Analyse Chemischer Reaktionen

Salvinorin B Mesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Analoga von Salvinorin B Mesylat mit modifizierten pharmakologischen Profilen .

Wissenschaftliche Forschungsanwendungen

Remyelination in Multiple Sclerosis

Recent studies have highlighted the potential of Mesyl Salvinorin B in promoting remyelination, particularly in the context of multiple sclerosis (MS). A study demonstrated that this compound effectively reduced disease severity in preclinical models of MS by acting through kappa opioid receptors (KOR). It was shown to decrease immune cell infiltration and increase myelin levels in the central nervous system. The administration of this compound led to an increase in mature oligodendrocytes and enhanced myelin thickness in affected areas .

Key Findings:

- Models Used: Experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination models.

- Dosage: Effective at doses of 0.1–0.3 mg/kg.

- Outcomes: Increased recovery rates and improved myelination compared to traditional KOR agonists like U50,488.

Cocaine Addiction Treatment

This compound has been investigated for its potential as an anti-addiction agent, particularly for cocaine dependence. In animal studies, it was found to reduce cocaine-seeking behavior and modulate dopamine transporter function without the adverse effects typically associated with KOR agonists, such as sedation or dysphoria .

Study Highlights:

- Methodology: Self-administration models were used to assess the impact on cocaine-seeking behavior.

- Results: this compound significantly decreased voluntary alcohol intake in mice after chronic exposure, indicating its specificity for addictive substances .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Study Focus | Key Findings | Dosage/Methodology |

|---|---|---|---|

| Neurology | Remyelination in MS | Reduced disease severity; increased myelin | 0.1–0.3 mg/kg EAE model |

| Addiction | Cocaine and alcohol dependence | Decreased drug-seeking behavior | Self-administration model |

| Cancer | Anticancer potential | Cytotoxic activity observed in related compounds | Needs further exploration |

Wirkmechanismus

Salvinorin B Mesylate exerts its effects primarily through the activation of the kappa-opioid receptor (KOR). This receptor is a G protein-coupled receptor that modulates pain, mood, and addictive behaviors . Upon binding to KOR, Salvinorin B Mesylate activates intracellular signaling pathways involving G proteins and beta-arrestins . This activation leads to changes in neurotransmitter release and neuronal activity, resulting in its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Salvinorin B Mesylat ist unter den Kappa-Opioid-Rezeptoragonisten aufgrund seiner hohen Potenz und Selektivität einzigartig . Ähnliche Verbindungen umfassen:

Salvinorin A: Die Stammverbindung, bekannt für ihre halluzinogenen Eigenschaften und KOR-Agonismus.

EOM-Sal B und MOM-Sal B: Synthetische Derivate von Salvinorin B, von denen gezeigt wurde, dass sie ähnliche Wirkungen in Tiermodellen hervorrufen.

Salvinorin B Mesylat zeichnet sich durch seine verbesserte Potenz und längere Wirkdauer im Vergleich zu diesen ähnlichen Verbindungen aus .

Biologische Aktivität

Mesyl Salvinorin B (MSB) is a synthetic derivative of salvinorin A, a naturally occurring compound from the plant Salvia divinorum. MSB has garnered attention for its unique pharmacological properties, particularly its selective activity at kappa-opioid receptors (KOP-r). This article explores the biological activity of MSB, detailing its effects on behavior, potential therapeutic applications, and comparative studies with other compounds.

Overview of this compound

- Chemical Structure : this compound is characterized by its ability to act as a full agonist at KOP-r, exhibiting improved pharmacokinetic properties compared to salvinorin A. Its longer duration of action and reduced side effects make it an attractive candidate for further research in addiction and pain management.

- Mechanism of Action : MSB selectively activates KOP-r pathways, leading to various physiological effects without the typical adverse reactions associated with traditional KOP-r agonists such as sedation and dysphoria.

1. Kappa-Opioid Receptor Agonism

MSB has been shown to be a potent and selective KOP-r agonist with an EC50 value of approximately 11.8 nM. It is notable for its ability to induce neuronal hyperpolarization and modify behaviors related to locomotion and feeding in mouse models expressing KOP-r .

2. Behavioral Effects

Research indicates that MSB can attenuate behavioral sensitization to cocaine in rodent models, demonstrating fewer aversive side effects compared to salvinorin A. This property highlights its potential for treating substance use disorders .

Table 1: Summary of Behavioral Effects of this compound

3. Comparative Studies

In comparative studies, MSB has shown a favorable profile relative to other KOP-r agonists:

- Efficacy : While MSB exhibits lower efficacy in thermal antinociception tests than both U50488 and salvinorin A, it demonstrates a unique ability to modulate addictive behaviors without significant sedation or anhedonia .

- Duration of Action : MSB's resistance to rapid metabolism allows for longer-lasting effects compared to salvinorin A, making it a candidate for chronic treatment scenarios in addiction .

Case Study 1: Anti-Addictive Properties

In a study examining the effects of MSB on alcohol consumption, both male and female mice were subjected to an alcohol deprivation effect (ADE) model. Results indicated that administration of MSB at doses of 3 mg/kg significantly reduced alcohol intake during relapse sessions compared to vehicle controls, suggesting its potential utility in treating alcohol use disorders .

Case Study 2: Cocaine-Seeking Behavior

Another study investigated the role of MSB in modulating cocaine-seeking behavior in rats. The findings demonstrated that acute administration of MSB effectively reduced cocaine-seeking responses while maintaining a low incidence of adverse side effects typically associated with KOP-r activation .

Eigenschaften

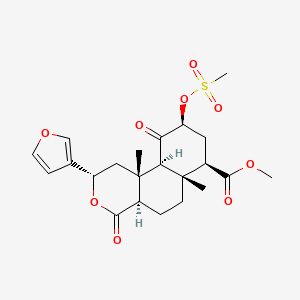

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-methylsulfonyloxy-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O9S/c1-21-7-5-13-20(25)30-16(12-6-8-29-11-12)10-22(13,2)18(21)17(23)15(31-32(4,26)27)9-14(21)19(24)28-3/h6,8,11,13-16,18H,5,7,9-10H2,1-4H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQCLBRBPPZECE-VOVNARLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.